molecular formula C15H21NO5 B2923166 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959583-73-4

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No. B2923166
CAS RN: 959583-73-4
M. Wt: 295.335
InChI Key: NCPUWOBDSCCLCK-PWSUYJOCSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.335. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The generation and trapping reactions of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, a closely related compound, demonstrated the importance of the tert-butoxycarbonyl group in adjusting electron density and facilitating cycloaddition reactions with furan and other substrates, showcasing the compound's utility in synthetic organic chemistry (Liu et al., 1999).

  • A novel condensation reaction was developed using di-tert-butyl dicarbonate (Boc2O), highlighting the versatility of tert-butoxycarbonyl-protected compounds in the acylation of non-nucleophilic nitrogen compounds, which includes a wide range of applications from medicinal chemistry to materials science (Umehara et al., 2016).

Material Science and Polymer Synthesis

  • Research on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol showcased the importance of tert-butoxycarbonyl-protected compounds in developing new materials with high thermal stability and solubility, indicating potential applications in advanced material science (Hsiao et al., 2000).

Advanced Organic Synthesis

  • The utility of furan-, pyrrole-, and thiophene-based 2-silyloxy dienes in synthesizing core units of annonaceous acetogenins and their analogues illustrates the compound's role in facilitating complex organic synthesis, enabling the construction of molecules with significant bioactivity (Zanardi et al., 2000).

Green Chemistry

  • The production of acid chloride derivatives from biomass-derived furans emphasizes the environmental benefits and sustainable aspects of using tert-butoxycarbonyl-protected compounds in green chemistry, leading to the development of biofuels and biopolymers (Dutta et al., 2015).

properties

IUPAC Name

(2S,4S)-4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-20-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPUWOBDSCCLCK-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

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